Benzyl bromide

Catalog No.
S3720405
CAS No.
286013-11-4
M.F
C7H7Br
M. Wt
171.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl bromide

CAS Number

286013-11-4

Product Name

Benzyl bromide

IUPAC Name

bromomethylbenzene

Molecular Formula

C7H7Br

Molecular Weight

171.03 g/mol

InChI

InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

AGEZXYOZHKGVCM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CBr

Solubility

Reaction (NTP, 1992)
In water, 385 mg/L at 25 °C (est)
Miscible in ethanol and ether; soluble in carbon tetrachloride
Sol in benzene
Solubility in water: reaction

Canonical SMILES

C1=CC=C(C=C1)CBr

Protecting Group for Alcohols and Carboxylic Acids

One primary function of benzyl bromide is as a protecting group for alcohols and carboxylic acids []. These functional groups can be problematic in certain reactions. By attaching a benzyl group using benzyl bromide, the original functional group is temporarily masked, allowing the chemist to perform other reactions on the molecule. Later, the benzyl group can be easily removed under specific conditions to reveal the original functional group intact. This selective protection strategy is crucial for the targeted synthesis of complex molecules [].

Here's an example: A scientist might use benzyl bromide to protect the hydroxyl group of an alcohol before performing a reaction that would normally target that hydroxyl group. Once the desired reaction is complete, the benzyl group can be cleaved to regenerate the original alcohol.

Synthesis of Various Organic Compounds

Benzyl bromide serves as a key building block for the synthesis of a wide range of organic compounds due to its reactive benzyl group []. It can participate in various reactions, including:

  • Alkylation reactions: The benzyl group from benzyl bromide can be introduced onto other molecules through substitution reactions [].
  • Friedel-Crafts reactions: Benzyl bromide can be used as a reagent in Friedel-Crafts acylation and alkylation reactions to introduce a benzyl group onto aromatic rings [].

These reactions allow researchers to create complex organic molecules with specific functionalities for various applications, such as pharmaceuticals, dyes, and agrochemicals [, ].

Physical Description

Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue.
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

Color/Form

Clear, refractive liquid
Colorless to yellow liquid
Lacrimatory liquid

XLogP3

2.9

Exact Mass

169.97311 g/mol

Monoisotopic Mass

169.97311 g/mol

Boiling Point

388 to 390 °F at 760 mm Hg (NTP, 1992)
201.0 °C
191 °C
198-199 °C

Flash Point

188 °F (NTP, 1992)
86 °C (187 °F) - closed cup
79 °C (closed cup)
79 °C c.c.

Heavy Atom Count

8

Vapor Density

5.8 (NTP, 1992) (Relative to Air)
5.8 (Air = 1)
Relative vapor density (air = 1): 5.9

Density

1.441 at 71.6 °F (USCG, 1999)
1.4380 at 20 °C
Relative density (water = 1): 1.438

Odor

Very sharp; pungent; like tear gas

Decomposition

The substance decomposes slowly on contact with water producing hydrogen bromide.
When strongly heated, they emit highly toxic fumes of /hydrogen bromide/. /bromides/
On combustion, forms toxic fumes including hydrogen bromide.

Melting Point

27 to 30 °F (NTP, 1992)
-3.0 °C
-1.5 °C
-4.0 °C

UNII

XR75BS721D

Vapor Pressure

1 mm Hg at 90 °F (NTP, 1992)
0.45 mmHg
VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C
0.450 mm Hg at 25 °C
Vapor pressure, Pa at 32.2 °C: 133

Impurities

Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants).

Absorption Distribution and Excretion

The substance can be absorbed into the body by inhalation and by ingestion.

Wikipedia

Benzyl bromide

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

Bromination of toluene; interaction of benzyl alcohol and hydrobromic acid.
... By action of bromine on toluene in UV light.
... By action of bromine on dibenzyl ether.

General Manufacturing Information

Benzene, (bromomethyl)-: ACTIVE
Benzene, bromomethyl-: INACTIVE
Benzyl bromide originates in automobile exhaust from ethylene dibromide (a lead scavenger) in leaded gasoline, presumably via radical halogenation during or after combustion of fuel in the engine.

Storage Conditions

In general, materials which are toxic as stored or which can decomposition into toxic components due to heat, moisture, acids, or acid fumes, should be stored in cool, well ventilated place, out of sun, away from area of high fire hazard and should be periodically inspected and monitored. Incompatible materials should be isolated.
... Store in dry, cool place preferably in segregated store.
Separated from strong oxidants, strong bases, food and feedstuffs. Dry. Well closed.
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Light sensitive. Moisture sensitive.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-11-23

Electrochemistry and catalytic properties of amphiphilic vitamin B12 derivatives in nonaqueous media

M Giedyk, H Shimakoshi, K Goliszewska, D Gryko, Y Hisaeda
PMID: 26974051   DOI: 10.1039/c6dt00355a

Abstract

The reduction pathway of cobalester (CN)Cble, an amphiphilic vitamin B12 derivative, was investigated in organic solvents under electrochemical conditions and compared with mono- and dicyanocobyrinates. The redox characteristics were determined using cyclic voltammetry and spectroelectrochemical methods. The presence of a nucleotide moiety in B12-derivative impedes the in situ formation of dicyano-species thus facilitating the (CN)Co(iii) to Co(i) reduction. The (CN)Cble shows stepwise reduction to Co(i) via (CN)Co(ii). The reduction of (CN)Co(ii)/Co(i) was found to depend on cyanide-solvent exchange equilibrium with weakly coordinating solvents and bulky peripheral chains promoting intact (CN)Co(ii) species existence. The studied complexes were also utilized as catalysts in bulk electrolysis of benzyl bromide affording bibenzyl in very good yield.


Synthesis, characterization, and antifungal evaluation of novel 1,2,3-triazolium-functionalized starch derivative

Wenqiang Tan, Jingjing Zhang, Fang Luan, Lijie Wei, Qing Li, Fang Dong, Zhanyong Guo
PMID: 28373043   DOI: 10.1016/j.ijbiomac.2017.03.171

Abstract

1,2,3-Triazolium-functionalized starch derivative was obtained by straightforward quaternization of the synthesized starch derivative bearing 1,2,3-triazole with benzyl bromide by combining the robust attributes of cuprous-catalyzed azide-alkyne cycloaddition. These novel starch derivatives were characterized by FTIR, UV-vis,
H NMR,
C NMR, and elemental analysis. Their antifungal activities against Colletotrichum lagenarium, Watermelon fusarium, and Phomopsis asparagi were investigated by hypha measurement in vitro. The fungicidal assessment revealed that compared with starch and starch derivative bearing 1,2,3-triazole with inhibitory indices of below 15% at 1.0mg/mL, 1,2,3-triazolium-functionalized starch derivative had superior antifungal activity with inhibitory rates of over 60%. Especially, the best inhibitory index of 1,2,3-triazolium-functionalized starch derivative against Colletotrichum lagenarium attained 90% above at 1.0mg/mL. The results obviously showed that quaternization of 1,2,3-triazole with benzyl bromide could effectively enhance antifungal activity of the synthesized starch derivatives. The synthetic strategy described here could be utilized for the development of starch as novel antifungal biomaterial.


Electrochemically Enabled, Nickel-Catalyzed Amination

Chao Li, Yu Kawamata, Hugh Nakamura, Julien C Vantourout, Zhiqing Liu, Qinglong Hou, Denghui Bao, Jeremy T Starr, Jinshan Chen, Ming Yan, Phil S Baran
PMID: 28834098   DOI: 10.1002/anie.201707906

Abstract

Along with amide bond formation, Suzuki cross-coupling, and reductive amination, the Buchwald-Hartwig-Ullmann-type amination of aryl halides stands as one of the most employed reactions in modern medicinal chemistry. The work herein demonstrates the potential of utilizing electrochemistry to provide a complementary avenue to access such critical bonds using an inexpensive nickel catalyst under mild reaction conditions. Of note is the scalability, functional-group tolerance, rapid rate, and the ability to employ a variety of aryl donors (Ar-Cl, Ar-Br, Ar-I, Ar-OTf), amine types (primary and secondary), and even alternative X-H donors (alcohols and amides).


Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles

Eszter Kókai, Judit Halász, András Dancsó, József Nagy, Gyula Simig, Balázs Volk
PMID: 28534864   DOI: 10.3390/molecules22050846

Abstract

The chemistry of the 5,7-dihydro-6
-pyrrolo[2,3-
]pyrimidin-6-one (1,3-diazaoxindole) compound family, possessing a drug-like scaffold, is unexplored. In this study, the alkylation reactions of
(7)-unsubstituted 5-isopropyl-1,3-diazaoxindoles bearing various substituents at the
(2) position have been investigated. The starting compounds were synthesized from the
(5)-unsubstituted parent compounds by condensation with acetone and subsequent catalytic reduction of the 5-isopropylidene moiety. Alkylation of the thus obtained 5-isopropyl derivatives with methyl iodide or benzyl bromide in the presence of a large excess of sodium hydroxide led to 5,7-disubstituted derivatives. Use of butyllithium as the base rendered alkylation in the
(5) position possible with reasonable selectivity, without affecting the
(7) atom. During the study on the alkylation reactions, some interesting by-products were also isolated and characterized.


Regioselective benzyl radical addition to an open-shell cluster metallofullerene. Crystallographic studies of cocrystallized Sc3C2@Ih-C80 and its singly bonded derivative

Hongyun Fang, Hailin Cong, Mitsuaki Suzuki, Lipiao Bao, Bing Yu, Yunpeng Xie, Naomi Mizorogi, Marilyn M Olmstead, Alan L Balch, Shigeru Nagase, Takeshi Akasaka, Xing Lu
PMID: 25000495   DOI: 10.1021/ja505858y

Abstract

The endohedral fullerene once erroneously identified as Sc3@C82 was recently shown to be Sc3C2@Ih-C80, the first example of an open-shell cluster metallofullerene. We herein report that benzyl bromide (1) reacts with Sc3C2@ Ih-C80 via a regioselective radical addition that affords only one isomer of the adduct Sc3C2@Ih-C80(CH2C6H5) (2) in high yield. An X-ray crystallographic study of 2 demonstrated that the benzyl moiety is singly bonded to the fullerene cage, which eliminates the paramagnetism of the endohedral in agreement with the ESR results. Interestingly, X-ray results further reveal that the 3-fold disordered Sc3C2 cluster adopts two different configurations inside the cage. These configurations represent the so-called "planar" form and the computationally predicted, but not crystallographically characterized, "trifoliate" form. It is noteworthy that this is the first crystallographic observation of the "trifoliate" form for the Sc3C2 cluster. In contrast, crystallographic investigation of a Sc3C2@Ih-C80/Ni(OEP) cocrystal, in which the endohedral persists in an open-shell structure with paramagnetism, indicates that only the former form occurs in pristine Sc3C2@ Ih-C80. These results demonstrate that the cluster configuration in EMFs is highly sensitive to the electronic structure, which is tunable by exohedral modification. In addition, the electrochemical behavior of Sc3C2@Ih-C80 has been markedly changed by the radical addition, but the absorption spectra of the pristine and the derivative are both featureless. These results suggest that the unpaired electron of Sc3C2@Ih-C80 is buried in the Sc3C2 cluster and does not affect the electronic configuration of the cage.


O-Carboxymethyl Chitosan Supported Heterogeneous Palladium and Ni Catalysts for Heck Reaction

Dongjun Lv, Mingjie Zhang
PMID: 28106801   DOI: 10.3390/molecules22010150

Abstract

Two polymer catalysts (Pd-OCMCS and Ni-OCMCS) with good reusability were synthesized by coordinating Pd and Ni onto
-carboxymethyl chitosan (OCMCS). The chemical structure and thermal stability of prepared catalysts were determined by Fourier transform infrared (FT-IR) spectra, Energy Dispersive Spectrometer (EDS)analysis, X-ray diffraction (XRD), and thermogravimetric analyzer (TG-DTG), and the analysis results showed that the Pd and Ni ions coordinated onto the OCMCS and formed a ligand with the -COOH group, amino groups, and -OH group on the OCMCS, and the EDS and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) analysis results showed that the loading amounts of Pd and Ni were approximately 8.3% and 8.9%, respectively. In the Heck reaction between aryl halides and
-butyl acrylate catalyzed by the prepared catalyst, the test results showed that the product yield followed the order of aryl iodide > aryl bromide > aryl chloride. Additionally, the product yield for the aryl iodide and aryl bromide could reach up to 99% and 96%, respectively. Moreover, the electron-withdrawing and electron-donating property of the group on the aryl also affected the product yield, and the product yield for aryl halides with electron-withdrawing group
-NO₂,
-CH₃CO, and
-CHO was higher than that with electron-donating group
-CH₃.


Palladium-catalyzed thiocarbonylation of aryl, vinyl, and benzyl bromides

Mia N Burhardt, Andreas Ahlburg, Troels Skrydstrup
PMID: 24919457   DOI: 10.1021/jo5009965

Abstract

A catalytic protocol for synthesis of thioesters from aryl, vinyl, and benzyl bromides as well as benzyl chlorides was developed using only stoichiometric amounts of carbon monoxide, produced from a solid CO precursor inside a two-chamber system. As a catalytic system, the combination of bis(benzonitrile) palladium(II) chloride and Xantphos furnished the highest yields of the desired compounds, along with the weak base, NaOAc, in anisole at 120 °C. The choice of catalytic system as well as solvent turned out to be important in order to ensure a high chemoselectivity in the reaction. Both electron-rich and electron-deficient aryl bromides worked well in this reaction. Addition of 1 equiv of sodium iodide to the reaction improved the chemoselectivity with the electron-deficient aryl bromides. The thiol scope included both aryl and alkyl thiols, including 2-mercaptobenzophenones, whereby a thiocarbonylation followed by a subsequent McMurry coupling yielded differently substituted benzothiophenes. It was demonstrated that the methodology could be applied for (13)C introduction into the thiophene ring.


Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives

Muhamad Ali K Shakhatreh, Mousa L Al-Smadi, Omar F Khabour, Fatima A Shuaibu, Emad I Hussein, Karem H Alzoubi
PMID: 27877017   DOI: 10.2147/DDDT.S116312

Abstract

Several applications of chalcones and their derivatives encouraged researchers to increase their synthesis as an alternative for the treatment of pathogenic bacterial and fungal infections. In the present study, chalcone derivatives were synthesized through cross aldol condensation reaction between 4-(
,
-dimethylamino)benzaldehyde and multiarm aromatic ketones. The multiarm aromatic ketones were synthesized through nucleophilic substitution reaction between 4-hydroxy acetophenone and benzyl bromides. The benzyl bromides, multiarm aromatic ketones, and corresponding chalcone derivatives were evaluated for their activities against eleven clinical pathogenic Gram-positive, Gram-negative bacteria, and three pathogenic fungi by the disk diffusion method. The minimum inhibitory concentration was determined by the microbroth dilution technique. The results of the present study demonstrated that benzyl bromide derivatives have strong antibacterial and antifungal properties as compared to synthetic chalcone derivatives and ketones. Benzyl bromides (1a and 1c) showed high ester activity against Gram-positive bacteria and fungi but moderate activity against Gram-negative bacteria. Therefore, these compounds may be considered as good antibacterial and antifungal drug discovery. However, substituted ketones (2a-b) as well as chalcone derivatives (3a-c) showed no activity against all the tested strains except for ketone (2c), which showed moderate activity against
.


Vibrational (FT-IR and FT-Raman) spectra, NBO, HOMO-LUMO, Molecular electrostatic potential surface and computational analysis of 4-(trifluoromethyl)benzylbromide

M Karnan, V Balachandran, M Murugan, M K Murali, A Nataraj
PMID: 23912046   DOI: 10.1016/j.saa.2013.06.120

Abstract

In this work, the vibrational characteristics of 4-(trifluoromethyl) benzylbromide (TFMBB) have been investigated and both the experimental and theoretical vibrational data indicate the presence of functional groups in the title molecule. The density functional theoretical (DFT) computations were performed at the B3LYP/6-311+G (d,p) levels to derive the optimized geometry, vibrational wavenumbers with IR and Raman intensities. Furthermore, the molecular orbital calculations such as natural bond orbitals (NBOs), HOMO-LUMO energy gap and Mapped molecular electrostatic potential (MEP) surfaces were also performed with the same level of DFT. The thermal flexibility of molecule in associated with vibrational temperature was also illustrated on the basis of correlation graphs. The detailed interpretation of the vibrational spectra has been carried out with the aid of potential energy distribution (PED) results obtained from MOLVIB program. The delocalization of electron density of various constituents of the molecule has been discussed with the aid of NBO analysis.


Ni-catalyzed direct carboxylation of benzyl halides with CO2

Thierry León, Arkaitz Correa, Ruben Martin
PMID: 23301781   DOI: 10.1021/ja311045f

Abstract

A novel Ni-catalyzed carboxylation of benzyl halides with CO(2) has been developed. The described carboxylation reaction proceeds under mild conditions (atmospheric CO(2) pressure) at room temperature. Unlike other routes for similar means, our method does not require well-defined and sensitive organometallic reagents and thus is a user-friendly and operationally simple protocol for assembling phenylacetic acids.


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